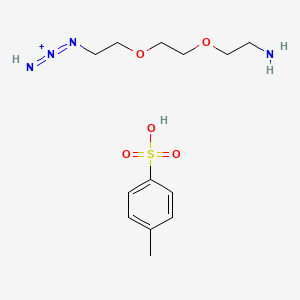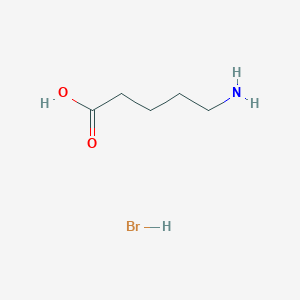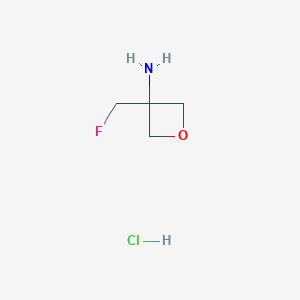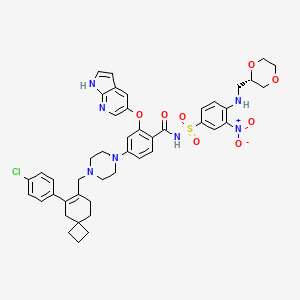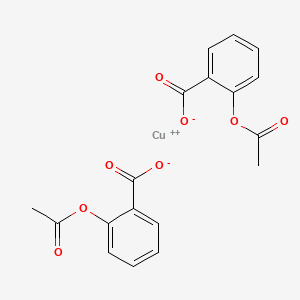
Aspirin copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Aspirin copper can be synthesized through a double decomposition reaction between aspirin and a copper salt solution. One common method involves dissolving aspirin in an organic solvent and then adding a water solution of a copper salt, such as copper sulfate. The reaction results in the formation of bright blue crystals of this compound, which can be filtered, washed, and dried .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
Aspirin copper undergoes various chemical reactions, including:
Oxidation: Copper in this compound can undergo oxidation, changing its oxidation state and potentially altering the compound’s properties.
Reduction: The copper ions in this compound can be reduced under certain conditions, affecting the overall stability and reactivity of the compound.
Substitution: this compound can participate in substitution reactions where the copper ions are replaced by other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce copper oxides, while substitution reactions can yield new coordination compounds with different metal ions or ligands.
科学研究应用
Chemistry: Aspirin copper is used as a model compound in coordination chemistry studies to understand the interactions between metal ions and organic ligands.
Biology: The compound’s antioxidant properties make it a subject of interest in biological research, particularly in studies related to oxidative stress and cellular protection.
Medicine: This compound has shown promise as an anti-inflammatory and analgesic agent, with studies indicating that it may have greater efficacy than aspirin alone.
Industry: The compound’s unique properties make it useful in various industrial applications, such as in the development of new materials and catalysts.
作用机制
The mechanism of action of aspirin copper involves several pathways:
Anti-inflammatory and Analgesic Effects: This compound inhibits the cyclooxygenase enzymes, reducing the production of prostaglandins and thromboxanes, which are involved in inflammation and pain.
Antioxidant Activity: The copper ions in this compound can scavenge reactive oxygen species, protecting cells from oxidative damage.
Molecular Targets and Pathways: This compound targets various molecular pathways, including the inhibition of platelet aggregation and modulation of signaling pathways involved in inflammation and oxidative stress.
相似化合物的比较
Aspirin copper can be compared with other similar compounds, such as:
Copper Salicylate: Like this compound, copper salicylate combines the properties of salicylic acid with copper ions.
Copper Acetate: While copper acetate also exhibits antioxidant properties, this compound has shown superior efficacy in biological systems.
Other Metal-Aspirin Complexes: Aspirin complexes with other metals, such as zinc or manganese, have been studied, but copper aspirinate often demonstrates higher biological activity due to the unique properties of copper.
属性
CAS 编号 |
23325-63-5 |
|---|---|
分子式 |
C18H14CuO8 |
分子量 |
421.8 g/mol |
IUPAC 名称 |
copper;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Cu/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
CMDYHTIDHSNRGW-UHFFFAOYSA-L |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2] |
规范 SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2] |
| 23325-63-5 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


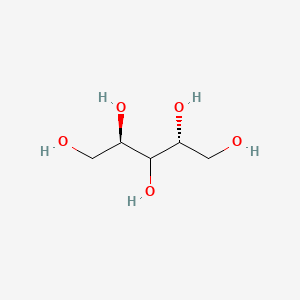
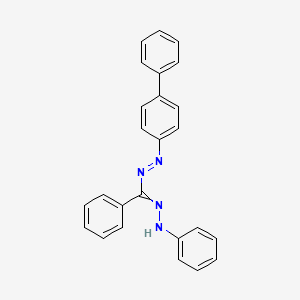
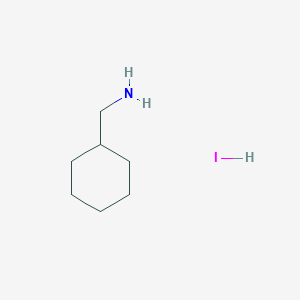
![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)

![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)
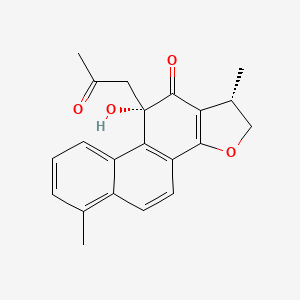

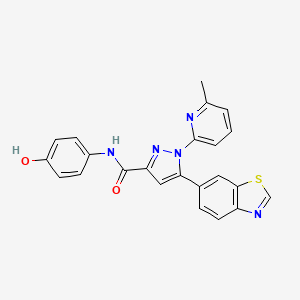
![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)
